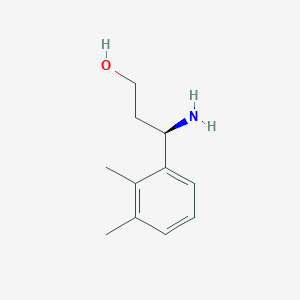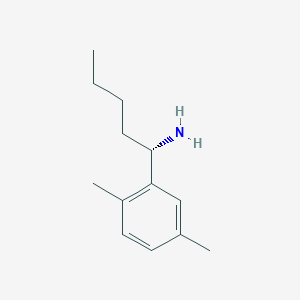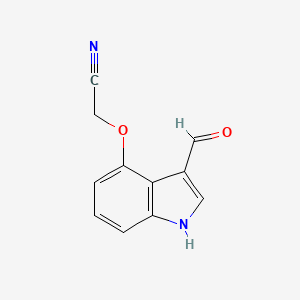![molecular formula C13H9FN2 B13046212 3-Fluoro-6-phenyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B13046212.png)
3-Fluoro-6-phenyl-1H-pyrrolo[3,2-B]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-6-phenyl-1H-pyrrolo[3,2-B]pyridine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a pyrrolo[3,2-B]pyridine core structure, which is further substituted with a fluorine atom at the 3-position and a phenyl group at the 6-position. The presence of these substituents imparts unique chemical and biological properties to the compound, making it a valuable candidate for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-6-phenyl-1H-pyrrolo[3,2-B]pyridine typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine with a substituted aldehyde under controlled conditions. The reaction is carried out at a temperature of 50°C to obtain the desired product . This method allows for the efficient introduction of the fluorine and phenyl substituents onto the pyrrolo[3,2-B]pyridine core.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis and fluorination techniques can be applied. Industrial-scale production would likely involve optimization of reaction conditions, use of high-purity reagents, and implementation of scalable processes to ensure consistent yield and quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-6-phenyl-1H-pyrrolo[3,2-B]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Applications De Recherche Scientifique
3-Fluoro-6-phenyl-1H-pyrrolo[3,2-B]pyridine has several scientific research applications, including:
Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.
Biology: It is used in the study of biological pathways and interactions, particularly those involving fluorinated compounds.
Medicine: The compound has shown potential as a lead compound in the development of new therapeutic agents, particularly for targeting specific receptors or enzymes.
Industry: Its unique properties make it suitable for use in various industrial applications, including the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Fluoro-6-phenyl-1H-pyrrolo[3,2-B]pyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom and phenyl group play crucial roles in modulating the compound’s binding affinity and selectivity. Upon binding to its target, the compound can influence downstream signaling pathways, leading to various biological effects. For example, it may inhibit the activity of certain enzymes or receptors, thereby modulating cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrrolo[2,3-B]pyridine: A closely related compound with a similar core structure but lacking the fluorine and phenyl substituents.
3-Fluoro-1H-pyrrolo[2,3-B]pyridine: Similar to the target compound but without the phenyl group.
6-Phenyl-1H-pyrrolo[2,3-B]pyridine: Similar to the target compound but without the fluorine atom.
Uniqueness
3-Fluoro-6-phenyl-1H-pyrrolo[3,2-B]pyridine stands out due to the combined presence of both the fluorine atom and phenyl group. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications. The fluorine atom enhances the compound’s metabolic stability and lipophilicity, while the phenyl group contributes to its binding affinity and selectivity for specific targets .
Propriétés
Formule moléculaire |
C13H9FN2 |
|---|---|
Poids moléculaire |
212.22 g/mol |
Nom IUPAC |
3-fluoro-6-phenyl-1H-pyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C13H9FN2/c14-11-8-15-12-6-10(7-16-13(11)12)9-4-2-1-3-5-9/h1-8,15H |
Clé InChI |
NKHAOWCEKXFJRC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=C(C(=CN3)F)N=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





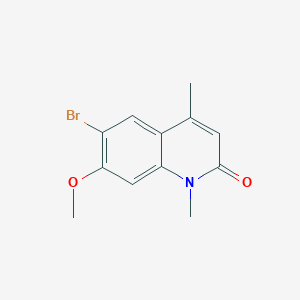
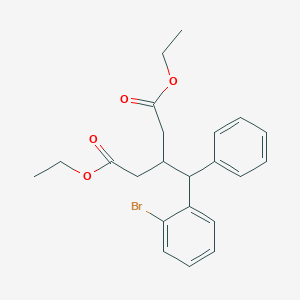

![1-Isobutyl-3-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B13046181.png)
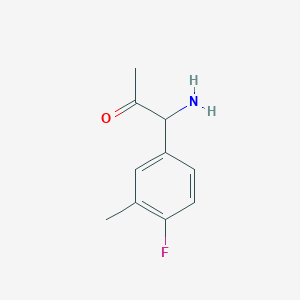
![1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B13046190.png)
